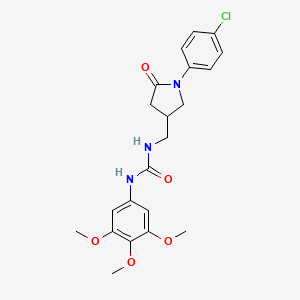
Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a phenyl group, and multiple phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) typically involves multi-step organic reactions. One common approach is the reaction of 1-fluoro-2-phenylethane with phosphorous acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) has several scientific research applications:
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: The compound could be explored for its therapeutic potential, possibly as a drug candidate or in the development of diagnostic tools.
Industry: Its unique properties may make it useful in various industrial applications, such as in materials science or as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism by which Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetraethyl (1-fluoropentane-1,1-diyl)bis(phosphonate)
Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphinate)
Uniqueness: Tetraethyl (1-fluoro-2-phenylethane-1,1-diyl)bis(phosphonate) is unique due to its specific structural features, such as the presence of the fluorine atom and the phenyl group, which can influence its reactivity and potential applications. These features distinguish it from similar compounds and contribute to its distinct chemical properties.
Eigenschaften
IUPAC Name |
[2,2-bis(diethoxyphosphoryl)-2-fluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27FO6P2/c1-5-20-24(18,21-6-2)16(17,14-15-12-10-9-11-13-15)25(19,22-7-3)23-8-4/h9-13H,5-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUFCSRXNUDJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27FO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2927029.png)
![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
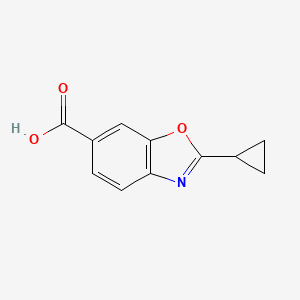
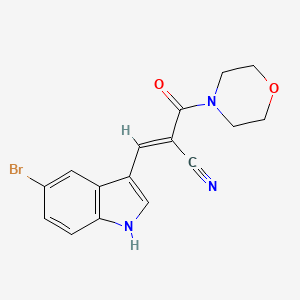
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2927034.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B2927035.png)
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)

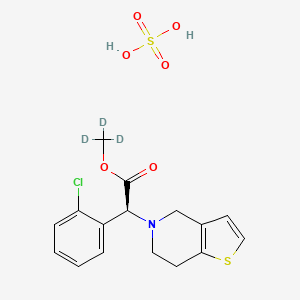

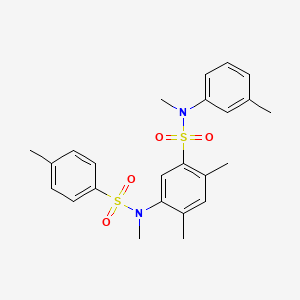
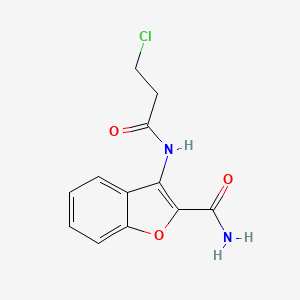
![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)
